Isotopic Purity and Structural Identity Ensure Reliable MS Quantification vs. Unlabeled Analogs
Amifampridine-d3 provides a mass shift of +3 Da relative to the unlabeled analyte, which is a minimum requirement for baseline resolution in MS analysis to avoid isotopic interference . In contrast, using the unlabeled compound as an internal standard would result in a mass difference of 0 Da, leading to complete signal overlap and making quantification impossible. The reported isotopic purity of Amifampridine-d3 is typically ≥95 atom % D, ensuring minimal unlabeled species that could otherwise contribute to analyte signal and bias results [1]. This high isotopic purity is critical for accurate calibration, enabling the construction of a linear calibration curve by plotting the peak area ratio of Amifampridine to Amifampridine-d3 against concentration .
| Evidence Dimension | Mass Difference & Isotopic Purity |
|---|---|
| Target Compound Data | ≥95 atom % D (purity), +3 Da mass shift |
| Comparator Or Baseline | Amifampridine (unlabeled): 0 Da mass shift, <1 atom % D |
| Quantified Difference | +3 Da mass shift, >94% isotopic enrichment |
| Conditions | LC-MS/MS analysis |
Why This Matters
This quantifiable mass difference and high isotopic purity are non-negotiable for establishing a selective and interference-free MS method, directly impacting data integrity and regulatory acceptance.
- [1] Pharmaffiliates. 3,4-Diaminopyridine-d3 (PA STI 089446) Product Page. Pharmaffiliates, 2024. View Source
